

Technical Support Center: -Agatoxin TK Integrity

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Compound of Interest

Compound Name: *omega-agatoxin TK*

CAS No.: 158484-42-5

Cat. No.: B600016

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Ticket Subject: Preventing Degradation and Potency Loss in Cav2.1 Blockade Assays

Assigned Specialist: Senior Application Scientist, Electrophysiology Division

Executive Summary: The Stability Paradox

-Agatoxin TK is a 48-residue peptide isolated from the funnel-web spider (*Agelenopsis aperta*).

[1] While its four disulfide bridges (forming an inhibitor cystine knot) provide structural rigidity, the molecule is chemically fragile in solution.

The #1 cause of "degradation" reported by users is not chemical breakdown, but physical loss due to adsorption.

This guide replaces standard datasheets with a field-proven stability protocol. It addresses the three primary failure modes: Surface Adsorption, Methionine Oxidation, and Disulfide Scrambling.

Module 1: Critical Reconstitution Protocols

Status: Mandatory for all new vials.

The "Zero Hour" Error: Most users reconstitute the entire vial in water or saline and immediately freeze aliquots. This is incorrect for nanomolar-potency peptides. At low

concentrations, up to 60% of the peptide can be lost to the tube walls within minutes if no carrier is present.

Protocol A: The Two-Stage Reconstitution

Do not dissolve directly into the working buffer. Use this high-concentration stock method.

| Step | Action | Technical Rationale |
|------|--|--|
| 1 | Centrifuge the vial (10,000 x g, 1 min) before opening. | Lyophilized peptide often disperses electrostatically to the cap. Opening without spinning causes immediate mass loss. |
| 2 | Primary Solubilization: Add distilled water (or 100 mM NaCl) to achieve a concentration (approx. 0.5 mg/mL). | High Concentration Rule: Adsorption is saturable. At high concentrations, the % lost to walls is negligible. |
| 3 | Aliquot Immediately: Divide into single-use aliquots (e.g., 5-10) in siliconized or LoBind tubes. | Prevents repeated freeze-thaw cycles which fracture the disulfide bridges. |
| 4 | Flash Freeze: Use liquid nitrogen or dry ice/ethanol bath. Store at -20°C. | Slow freezing promotes ice crystal formation that can denature the peptide structure. |

Protocol B: The Working Solution (The "BSA Rule")

When diluting to the working concentration (e.g., 10–200 nM) for perfusion:

- Requirement: The bath solution must contain 0.1% Bovine Serum Albumin (BSA) or 0.05% Tween-20.

- Mechanism: BSA coats the plastic/glass surfaces of your tubing and recording chamber, occupying the binding sites that would otherwise strip

-Agatoxin TK from the solution.

- Warning: Without BSA, the effective concentration reaching the cell may be near zero, leading to false negatives (no block observed).

Module 2: Storage Architecture & Lifecycle

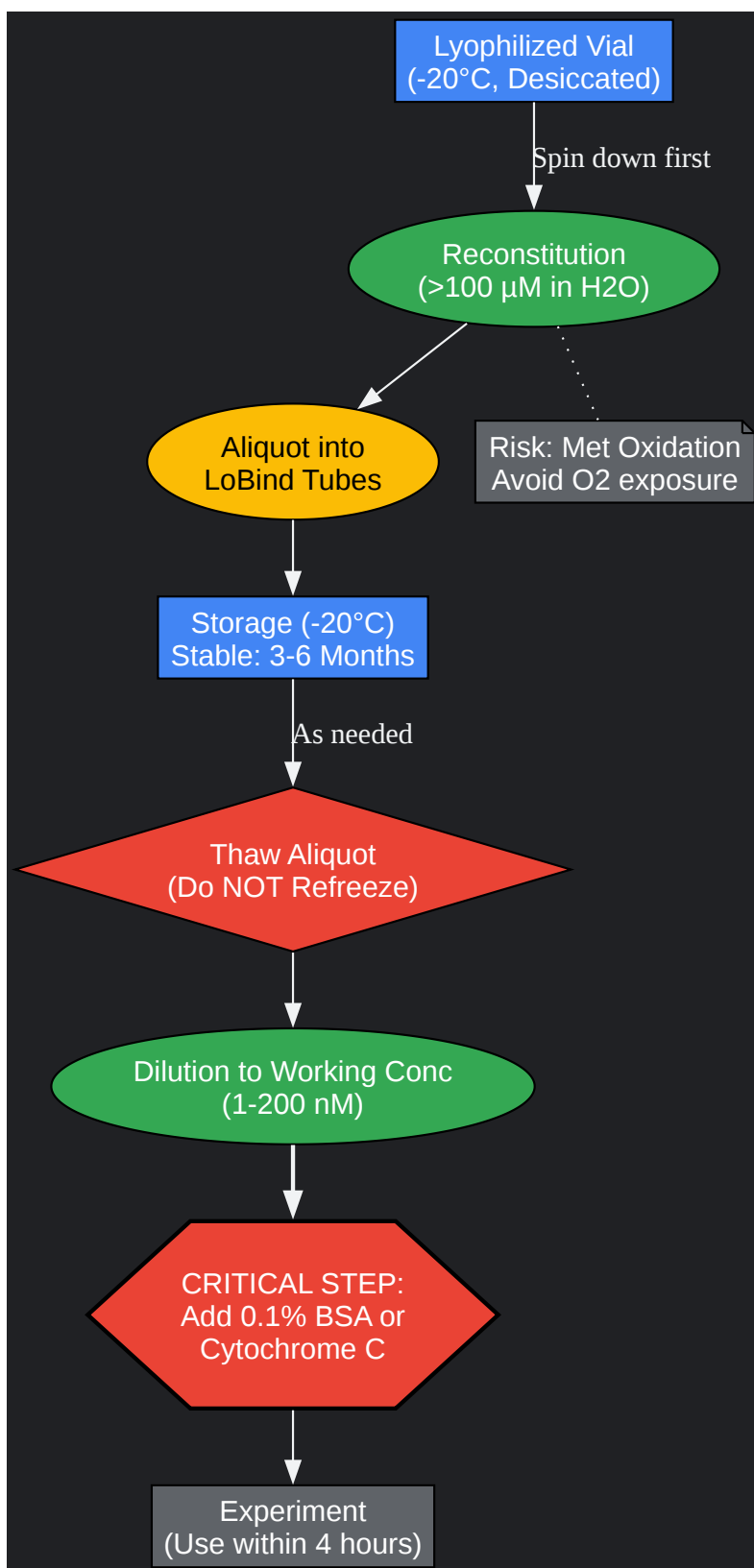
Status: Reference for long-term banking.

The stability of

-Agatoxin TK relies on the integrity of its Methionine (Met) residues and Disulfide (S-S) bonds.

Visual Workflow: The Stability Lifecycle

This diagram illustrates the decision logic for handling the peptide to minimize degradation risks.



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Caption: Workflow maximizing peptide integrity. Note the critical insertion of BSA/Carrier protein at the dilution stage.

Module 3: Troubleshooting & FAQs

Ticket #404: "I see no block of P-type currents, even at 200 nM."

Diagnosis: This is often an isomer issue, not degradation.

- Root Cause: Native

-Agatoxin TK contains a D-Serine at position 46.[1][2][3] Some synthetic versions historically used L-Serine, which reduces potency by ~80-90 fold [1, 2].

- Solution: Verify with your vendor that the peptide is the [D-Ser46] isoform. If the CoA does not specify, you may be using an inactive isomer.
- Secondary Cause: Adsorption.[4] Did you add BSA? If not, the peptide is likely stuck to your perfusion tubing.

Ticket #405: "The peptide precipitated upon thawing."

Diagnosis: Buffer incompatibility or pH shock.

- Root Cause:

-Agatoxin TK is basic (pI > 9). Dissolving it in high-pH buffers or phosphate-buffered saline (PBS) at high concentrations can cause precipitation due to charge neutralization or salting out.

- Solution: Always reconstitute the stock in distilled water or dilute acetic acid (0.1 M) first. Only introduce physiological saline (ACSF/HBS) at the final dilution step.

Ticket #406: "Can I use DTT to prevent oxidation?"

Diagnosis:FATAL ERROR.

- Explanation:

-Agatoxin TK relies on 4 disulfide bridges for its "knot" structure. Adding DTT,

-mercaptoethanol, or TCEP will reduce these bonds, unfolding the protein and rendering it completely inactive.

- Correct Protocol: To prevent Methionine oxidation (Met residues are present in the sequence), minimize air exposure and keep samples frozen. Do not use reducing agents.

Module 4: Chemical Compatibility Matrix

| Solvent/Additive | Compatibility | Notes |
|--------------------|---------------|--|
| Water (HPLC Grade) | Excellent | Preferred for stock solutions (>100 M). |
| DMSO | Good | Compatible, but unnecessary as the peptide is water-soluble. |
| PBS (Phosphate) | Poor | Avoid for stock solutions; risk of precipitation.[3] |
| BSA (0.1%) | Mandatory | Required for working solutions (<1 M) to prevent adsorption. |
| DTT / BME | FATAL | Destroys disulfide bridges. Do not use. |
| Plasticware | Poor | Use Siliconized or LoBind tubes only. |

References

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